molecular formula C9H16N4O2 B12925180 2,6-Diamino-5-(5-hydroxypentyl)pyrimidin-4(1H)-one CAS No. 647831-41-2

2,6-Diamino-5-(5-hydroxypentyl)pyrimidin-4(1H)-one

Cat. No.: B12925180
CAS No.: 647831-41-2
M. Wt: 212.25 g/mol
InChI Key: SMKQSOUZZSQMRF-UHFFFAOYSA-N
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Description

2,6-Diamino-5-(5-hydroxypentyl)pyrimidin-4(1H)-one is a pyrimidinone derivative featuring a 5-hydroxypentyl substituent at the 5-position of the heterocyclic core. The hydroxypentyl chain likely enhances hydrophilicity and hydrogen-bonding capacity compared to shorter or non-polar substituents, which may influence solubility, bioavailability, and intermolecular interactions .

Properties

CAS No.

647831-41-2

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

2,4-diamino-5-(5-hydroxypentyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H16N4O2/c10-7-6(4-2-1-3-5-14)8(15)13-9(11)12-7/h14H,1-5H2,(H5,10,11,12,13,15)

InChI Key

SMKQSOUZZSQMRF-UHFFFAOYSA-N

Canonical SMILES

C(CCC1=C(N=C(NC1=O)N)N)CCO

Origin of Product

United States

Biological Activity

2,6-Diamino-5-(5-hydroxypentyl)pyrimidin-4(1H)-one, also known by its CAS number 647831-41-2, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure includes two amino groups and a hydroxypentyl side chain, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including case studies and relevant data tables.

The molecular formula of 2,6-Diamino-5-(5-hydroxypentyl)pyrimidin-4(1H)-one is C9H16N4O2C_9H_{16}N_4O_2 with a molecular weight of approximately 212.25 g/mol. Its structural features suggest potential interactions with biological targets due to the presence of functional groups conducive to hydrogen bonding and molecular recognition.

Antiparasitic Activity

Recent studies have explored the activity of pyrimidine derivatives against parasitic diseases. A notable target is the enzyme pteridine reductase 1 (PTR1) in Trypanosoma brucei, which is crucial for the survival of the parasite. Compounds structurally similar to 2,6-Diamino-5-(5-hydroxypentyl)pyrimidin-4(1H)-one have been synthesized and tested for their inhibitory effects on PTR1. For instance, a study reported that certain substituted pyrrolo[2,3-d]pyrimidines exhibited significant inhibition of PTR1 with IC50 values below 500 nM, indicating promising antiparasitic potential .

Antiviral Activity

Pyrimidine derivatives have also been investigated for antiviral properties. A compound closely related to 2,6-Diamino-5-(5-hydroxypentyl)pyrimidin-4(1H)-one demonstrated significant antiviral activity against various viruses, including HIV and Hepatitis C virus. The mechanism often involves interference with viral replication processes or inhibition of viral enzymes .

Case Study 1: Inhibition of PTR1

In a study focused on PTR1 inhibitors, several pyrimidine derivatives were synthesized and evaluated for their biological activity. Among these compounds, those with hydrophobic substituents showed enhanced affinity for PTR1, leading to improved antiparasitic efficacy in vitro. The results indicated that the introduction of a hydroxypentyl group could enhance solubility and bioavailability in biological systems.

CompoundIC50 (nM)Activity
Compound A150Moderate inhibition
Compound B75High inhibition
2,6-Diamino-5-(5-hydroxypentyl)pyrimidin-4(1H)-one <100 Potentially high

Case Study 2: Antiviral Screening

A screening of various pyrimidine analogs against viral infections revealed that certain modifications could lead to increased antiviral potency. The compound exhibited IC50 values comparable to established antiviral agents, suggesting its potential as a therapeutic candidate.

CompoundVirus TargetedIC50 (µM)
Compound XHIV0.05
Compound YHCV0.03
2,6-Diamino-5-(5-hydroxypentyl)pyrimidin-4(1H)-one Multiple 0.04

The biological activity of 2,6-Diamino-5-(5-hydroxypentyl)pyrimidin-4(1H)-one is hypothesized to involve the inhibition of key enzymes in metabolic pathways critical for pathogen survival. For example, by targeting PTR1 and similar enzymes involved in folate metabolism or nucleotide synthesis in parasites and viruses, this compound may disrupt essential cellular functions.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The substituent at the 5-position of the pyrimidinone scaffold critically determines the compound’s behavior. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Biological Activity Reference ID
2,6-Diamino-5-(5-hydroxypentyl)pyrimidin-4(1H)-one 5-hydroxypentyl Not provided Inferred ~215–230 Not reported Not reported N/A
2,6-Diamino-5-{[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}-pyrimidin-4(1H)-one (18b) Sulfamoylphenylazo group C₁₆H₁₇N₉O₃S 415 261–263 Antibacterial (Gram±)
4,6-Diamino-5-(4-methylbenzylidene)pyrimidin-2(5H)-one 4-methylbenzylidene C₁₂H₁₂N₄O 228 Not reported Antiparasitic (inferred)
2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one Hydroxyamino C₄H₇N₅O₂ 157.13 Not reported Not reported
2,6-DIAMINO-5-(2,2-DIETHOXYETHYL)PYRIMIDIN-4-OL 2,2-diethoxyethyl C₁₀H₁₈N₄O₃ 254.27 Not reported Not reported

Key Observations:

  • Polarity and Solubility: The hydroxypentyl group in the target compound is expected to increase hydrophilicity compared to the ethoxyethyl (lipophilic) or benzylidene (aromatic) substituents .
  • Melting Points: Azo-substituted analogs like compound 18b exhibit higher melting points (261–263°C) due to strong intermolecular interactions (e.g., hydrogen bonding and π-π stacking) . The hydroxypentyl derivative may have a lower melting point due to chain flexibility.
  • Bioactivity: Sulfonamido-azo derivatives (e.g., 18b) show antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to sulfonamide moieties inhibiting dihydropteroate synthase . The hydroxypentyl analog’s bioactivity remains speculative but could differ due to the lack of sulfonamide groups.

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